molecular formula C14H14Br2Cl2O2 B14379835 4,4'-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) CAS No. 89767-85-1

4,4'-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one)

Cat. No.: B14379835
CAS No.: 89767-85-1
M. Wt: 445.0 g/mol
InChI Key: FYQOUMXZVDCULZ-UHFFFAOYSA-N
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Description

4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) is a synthetic organic compound characterized by the presence of bromine and chlorine atoms attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) typically involves the bromination of a phenylene precursor followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective addition of halogens to the phenylene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to handle the reactive halogen species. The production process must adhere to strict safety and environmental regulations due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less halogenated compounds.

Scientific Research Applications

4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism by which 4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(4,6-Dibromo-1,3-phenylene)bis(3-dodecylurea): Similar in structure but with urea groups instead of chlorobutanone.

    Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]: Contains bromine atoms but differs in the functional groups attached to the phenylene ring.

    4,4′-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Similar brominated phenylene structure with different substituents.

Properties

CAS No.

89767-85-1

Molecular Formula

C14H14Br2Cl2O2

Molecular Weight

445.0 g/mol

IUPAC Name

1-chloro-4-[2,4-dibromo-5-(4-chloro-3-oxobutyl)phenyl]butan-2-one

InChI

InChI=1S/C14H14Br2Cl2O2/c15-13-6-14(16)10(2-4-12(20)8-18)5-9(13)1-3-11(19)7-17/h5-6H,1-4,7-8H2

InChI Key

FYQOUMXZVDCULZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1CCC(=O)CCl)Br)Br)CCC(=O)CCl

Origin of Product

United States

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